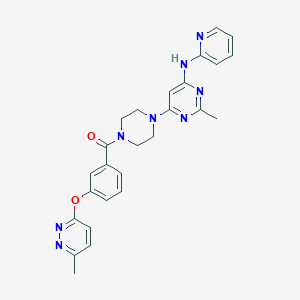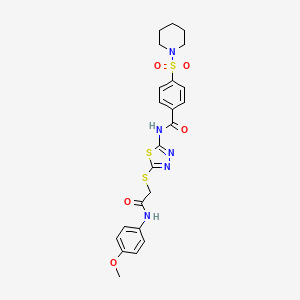
3-(Trifluorometil)tietan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)thietan-3-ol is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with a trifluoromethyl group and a hydroxyl group attached to the same carbon atom
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)thietan-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, potentially leading to new pharmaceuticals.
Agrochemistry: The compound is used in the development of agrochemicals that can enhance crop protection and yield.
Material Science: Its unique chemical properties make it useful in the synthesis of advanced materials with specific functionalities.
Mecanismo De Acción
Target of Action
It’s known that fluorine-containing heterocyclic compounds often play a key role in biochemical processes . The introduction of a trifluoromethyl group into a molecule usually increases its lipophilicity, which can enhance the absorption of biologically active substances by the body and facilitate their migration through biomembranes .
Mode of Action
It’s known that the double bond in trifluoromethyl-substituted compounds is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles . This suggests that 3-(Trifluoromethyl)thietan-3-ol may interact with its targets through nucleophilic reactions.
Biochemical Pathways
The compound’s trifluoromethyl group is known to suppress possible side effects associated with metabolic processes , indicating that it may interact with metabolic pathways.
Pharmacokinetics
The introduction of a trifluoromethyl group into a molecule generally increases its lipophilicity , which can enhance its absorption and distribution within the body.
Result of Action
The compound’s potential to interact with nucleophilic reagents suggests it may induce changes at the molecular level .
Action Environment
The compound’s lipophilicity suggests it may be influenced by factors that affect lipid solubility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)thietan-3-ol typically involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). For example, thietan-3-one can react with trifluoromethyltrimethylsilane in the presence of a base to form 3-(Trifluoromethyl)thietan-3-ol. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for 3-(Trifluoromethyl)thietan-3-ol may involve similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, safety, and environmental considerations. For instance, the use of hydrogen sulfide in the presence of a base like barium hydroxide or potassium hydroxide can be employed to produce 3-thietanol, which can then be further modified to introduce the trifluoromethyl group .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)thietan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the sulfur atom.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include trifluoromethyl-substituted sulfones, sulfoxides, and other derivatives that retain the four-membered ring structure .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-(Trifluoromethyl)tetrahydrothiophen-2-ol
- 3-(Trifluoromethyl)-tetrahydrothiophen-3-ol
- 2-(Trifluoromethyl)tetrahydrothiopyran
Uniqueness
3-(Trifluoromethyl)thietan-3-ol is unique due to its four-membered ring structure, which imparts distinct chemical properties compared to its five- and six-membered ring analogs. This uniqueness makes it a valuable compound for specific applications where its smaller ring size and trifluoromethyl group provide advantages in terms of reactivity and stability .
Propiedades
IUPAC Name |
3-(trifluoromethyl)thietan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3OS/c5-4(6,7)3(8)1-9-2-3/h8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKVYLSQUJJJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2447963.png)
![7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2447964.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2447965.png)
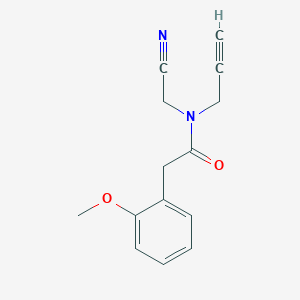
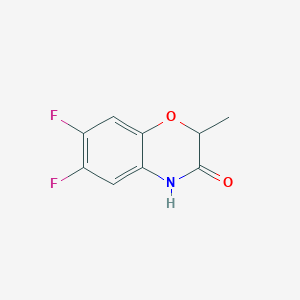
![2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2447970.png)
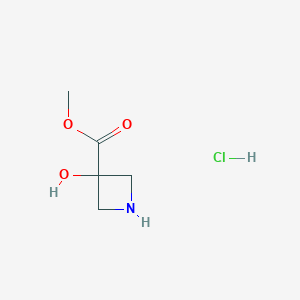

![6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2447976.png)


![Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2447981.png)
